molecular formula C19H40O3Si2 B15205196 tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane

tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane

Cat. No.: B15205196
M. Wt: 372.7 g/mol
InChI Key: LRQWJKNIKNMHNG-LZQZEXGQSA-N
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Description

tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[410]heptan-3-yl]oxy]-dimethylsilane is a complex organic compound featuring multiple functional groups, including tert-butyl, dimethylsilyl, and oxabicycloheptane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride and the formation of the oxabicycloheptane ring system through intramolecular cyclization reactions. Reaction conditions often involve the use of strong bases, such as n-butyllithium, and low temperatures to ensure selectivity and yield .

Industrial Production Methods

flow microreactor systems have been explored for the efficient and sustainable synthesis of similar tert-butyl esters, which could potentially be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane involves its interaction with molecular targets through its functional groups. The silyl ether moiety can participate in nucleophilic substitution reactions, while the oxabicycloheptane ring system can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane include other silyl-protected compounds and oxabicycloheptane derivatives. These compounds share similar structural features but may differ in their reactivity and applications. For example:

By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its versatility and potential in scientific research.

Properties

Molecular Formula

C19H40O3Si2

Molecular Weight

372.7 g/mol

IUPAC Name

tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane

InChI

InChI=1S/C19H40O3Si2/c1-16(2,3)23(8,9)20-15-12-13-18(7)19(14-15,21-18)22-24(10,11)17(4,5)6/h15H,12-14H2,1-11H3/t15-,18-,19+/m1/s1

InChI Key

LRQWJKNIKNMHNG-LZQZEXGQSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C[C@]1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC(CC1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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